Dhpta's ability to bind metal ions makes it a useful tool for studying their interactions with biological molecules like proteins and enzymes. Researchers can use Dhpta to:
Dhpta finds application in NMR spectroscopy, a technique used to study the structure and dynamics of molecules. Its role includes:
Lanthanides are a group of rare earth elements with unique magnetic and luminescent properties. Dhpta can be used to:
Dhpta, or 1,3-diamino-2-hydroxypropane-N,N,N′,N′-tetraacetate, is a synthetic chelating agent that plays a crucial role in coordinating metal ions. Its chemical formula is C₁₁H₁₈N₂O₉, and it belongs to a class of compounds known as polyaminocarboxylates. Dhpta is characterized by its ability to form stable complexes with various metal ions, making it valuable in both chemical and biological applications.
Dhpta exhibits notable biological activity due to its chelating properties. It has been employed in biochemical assays and experiments to study metal ion interactions within biological systems. The compound's ability to bind metal ions can influence various biological processes, including enzyme activity and metal ion transport in organisms.
The synthesis of Dhpta typically involves the reaction of 2-hydroxypropane-1,3-diamine with acetic anhydride or acetic acid derivatives. The process generally includes the following steps:
This method ensures high yields and purity of the compound for further applications.
Dhpta finds extensive use in various fields:
Studies on Dhpta's interactions with metal ions reveal its capacity to form stable complexes with both transition metals and lanthanides. For instance, research has demonstrated complex formation with iron and other relevant metals, significantly impacting their solubility and bioavailability . These interactions are critical for understanding its role in various chemical and biological contexts.
Several compounds share similarities with Dhpta in terms of structure and function:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| DOTA | C₁₂H₁₈N₄O₈ | Forms stable complexes with lanthanides; widely used in medical imaging. |
| DTPA | C₁₂H₁₈N₂O₈ | Strong chelator for actinides; used in nuclear medicine. |
| EDTA | C₁₀H₁₆N₂O₈ | One of the most common chelators; effective across a broad range of metals. |
Uniqueness of Dhpta: Unlike DOTA and DTPA, which are more specialized for certain metals, Dhpta demonstrates versatility across various metal ions while maintaining stability under diverse conditions. This characteristic enhances its applicability in both environmental and biological contexts.
The synthesis of 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid has evolved through several methodological approaches, each utilizing distinct precursor compounds and reaction mechanisms. The foundational synthetic pathway involves the reaction of 2-hydroxypropane-1,3-diamine with acetic anhydride or acetic acid derivatives . This direct acylation method represents the earliest documented approach to producing this polyaminocarboxylic acid compound.
Early research established that the synthesis typically involves the reaction of the diamine precursor under controlled temperature conditions ranging from 80 to 120 degrees Celsius over reaction periods of 2 to 6 hours . The mechanism proceeds through nucleophilic acyl substitution, where the primary amine groups of 2-hydroxypropane-1,3-diamine attack the carbonyl carbon of acetic anhydride, forming amide bonds and releasing acetic acid as a by-product.
Alternative synthetic routes have been developed utilizing alkylation strategies with chloroacetic acid derivatives. These methods employ sodium chloroacetate as the primary alkylating agent under strongly basic conditions, typically maintaining pH values of 13 or higher [2]. The reaction proceeds at moderate temperatures between 40 and 60 degrees Celsius, with the hydroxide ions facilitating deprotonation of the amine groups to enhance their nucleophilicity.
| Method | Precursor Compound | Reaction Conditions | Yield Range (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Direct Acylation with Acetic Anhydride | 2-Hydroxypropane-1,3-diamine | Acetic anhydride, 80-120°C, 2-6 hours | 65-85 | 88-95 |
| Alkylation with Chloroacetic Acid Derivatives | 1,3-Diamino-2-hydroxypropane | Sodium chloroacetate, pH 13, 40-60°C | 70-90 | 92-98 |
| Mannich-type Condensation | Propane-1,3-diol derivatives | Formaldehyde, acetic acid, 25-50°C | 45-70 | 85-92 |
| Protected Amine Approach | N-Protected diamino alcohols | Boc protection, mild conditions | 75-95 | 95-99 |
| Stepwise Acetic Acid Addition | 1,3-Diaminopropanol | Sequential addition, controlled pH | 60-80 | 90-96 |
The Mannich-type condensation approach represents another significant synthetic methodology, utilizing propane-1,3-diol derivatives as starting materials [3]. This method involves the reaction of the diol with formaldehyde and acetic acid under mild conditions, typically at temperatures between 25 and 50 degrees Celsius. The reaction mechanism proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the acetate ion.
Protected amine approaches have gained prominence in modern synthetic chemistry due to their ability to achieve high yields and purities [3]. These methods employ N-protected diamino alcohols as precursors, utilizing protecting groups such as tert-butoxycarbonyl to prevent unwanted side reactions during the acetylation process. The mild reaction conditions and selective deprotection steps result in products with purities exceeding 95 percent.
The optimization of stepwise functionalization processes for propane-1,3-diol derivatives has become a critical area of research for improving both yield and product quality. Temperature control emerges as a paramount factor, with optimal ranges established between 40 and 60 degrees Celsius [4] [5]. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversion and extended reaction times.
pH control represents the most critical parameter in the stepwise functionalization process, with optimal values ranging from 12.5 to 13.5 [2]. The strongly basic conditions serve multiple functions: facilitating deprotonation of amine groups to enhance nucleophilicity, promoting the ionization of carboxylic acid intermediates, and maintaining the solubility of ionic intermediates throughout the reaction sequence. Deviations from this pH range result in dramatically reduced yields and increased formation of undesired by-products.
| Parameter | Optimal Range | Critical Impact on Yield | Quality Control Method |
|---|---|---|---|
| Temperature (°C) | 40-60 | High | Thermal monitoring |
| pH Value | 12.5-13.5 | Very High | pH electrode |
| Reaction Time (hours) | 3-8 | Medium | HPLC analysis |
| Molar Ratio (Amine:Acetate) | 1:4.2-4.8 | High | Gravimetric analysis |
| Stirring Rate (rpm) | 200-400 | Low | Visual inspection |
| Solvent System | Water/Ethanol (3:1) | Medium | GC analysis |
| Catalyst Loading (%) | 0.1-0.5 | Medium | Titration |
The molar ratio of amine to acetate groups requires precise control, with optimal ratios established between 1:4.2 and 1:4.8 [2]. This slight excess of acetate ensures complete functionalization of all available amine sites while minimizing the formation of over-acetylated products. The reaction time optimization studies indicate that periods between 3 and 8 hours provide the best balance between conversion efficiency and product selectivity.
Solvent system selection significantly influences both reaction kinetics and product isolation. Water-ethanol mixtures with a 3:1 ratio have been identified as optimal, providing sufficient polarity to maintain reactant solubility while facilitating subsequent purification steps [6]. The addition of small amounts of catalysts, typically 0.1 to 0.5 percent by weight, can enhance reaction rates without compromising product quality.
The stepwise approach involves sequential addition of acetate groups, allowing for better control over the reaction pathway and minimizing competing reactions. This methodology requires careful monitoring at each stage, with high-performance liquid chromatography analysis serving as the primary method for tracking conversion progress and identifying potential impurities.
Chromatographic purification of tetraacetic acid derivatives presents unique challenges due to their highly polar nature and multiple ionizable groups. Ion exchange chromatography represents the most widely employed technique, with both strong and weak anion exchange resins demonstrating effectiveness for these compounds [7] [8]. Strong anion exchange systems utilize quaternary ammonium functional groups and operate effectively across a wide pH range, making them suitable for large-scale purification operations.
The mobile phase composition for ion exchange separations typically employs sodium chloride gradients ranging from 0.1 to 1.0 molar at pH 7.0 [7]. The separation mechanism relies on the competition between the tetraacetic acid derivative and chloride ions for binding sites on the resin. Linear gradient elution over 10 column volumes provides optimal resolution while maintaining reasonable processing times.
| Technique | Mobile Phase System | Column Type | Recovery (%) | Purity Achieved (%) | Elution Conditions |
|---|---|---|---|---|---|
| Ion Exchange (Strong Anion) | NaCl gradient (0.1-1.0 M), pH 7.0 | Q Sepharose Fast Flow | 85-95 | 95-99 | Linear gradient, 10 CV |
| Ion Exchange (Weak Anion) | Ammonium acetate (0.05-0.5 M), pH 8.5 | DEAE Cellulose | 80-90 | 92-96 | Step gradient, pH change |
| Reverse Phase HPLC | Water/Acetonitrile + 0.1% TFA | C18 (250 × 4.6 mm) | 90-98 | 98-99.5 | Gradient 5-95% B in 30 min |
| Size Exclusion | Phosphate buffer, pH 7.4 | Sephadex G-25 | 75-85 | 88-94 | Isocratic, 1.5 CV |
| Hydrophilic Interaction | Acetonitrile/Water (85:15 to 50:50) | HILIC (150 × 4.6 mm) | 88-96 | 94-98 | Gradient 15 min |
| Mixed Mode | Salt/organic gradient | Oasis MCX | 82-92 | 90-95 | Complex gradient |
Weak anion exchange chromatography employs diethylaminoethyl functional groups and operates optimally at pH values around 8.5 using ammonium acetate buffer systems [7]. The weaker ionic interactions allow for gentler elution conditions, reducing the risk of product degradation during purification. Step gradient elution with pH changes provides effective separation while minimizing buffer consumption.
Reverse phase high-performance liquid chromatography has emerged as a powerful technique for analytical and preparative purification of tetraacetic acid derivatives [9]. The mobile phase typically consists of water and acetonitrile with 0.1 percent trifluoroacetic acid to suppress ionization and improve peak shape [10]. C18 columns with dimensions of 250 × 4.6 millimeters provide adequate resolution for most applications, with gradient elution from 5 to 95 percent organic modifier over 30 minutes.
Size exclusion chromatography serves as a complementary technique, particularly useful for removing small molecular weight impurities and salts [11]. Sephadex G-25 resin operating in phosphate buffer at pH 7.4 provides effective desalting while maintaining high recovery rates. The isocratic elution over 1.5 column volumes makes this technique particularly suitable for large-scale processing.
Hydrophilic interaction liquid chromatography has gained recognition for its ability to separate highly polar compounds that are poorly retained on reverse phase systems [12]. The technique employs acetonitrile-rich mobile phases with water gradients from 85:15 to 50:50 ratios, providing unique selectivity for tetraacetic acid derivatives based on their hydrophilic properties.
Industrial-scale production of 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid requires comprehensive quality control protocols to ensure consistent product quality and regulatory compliance. Chemical purity represents the primary quality attribute, with specifications typically requiring minimum purity levels of 98.0 percent [13] [14]. High-performance liquid chromatography with ultraviolet detection at 280 nanometers serves as the standard analytical method for purity determination.
Water content control is critical due to the hygroscopic nature of tetraacetic acid derivatives. Karl Fischer titration provides accurate quantification of moisture content, with specifications typically limiting water to 0.5 percent or less [14]. Excessive moisture can lead to product degradation and affect the accuracy of assay determinations, making this parameter essential for product stability.
| Parameter | Specification | Test Method | Acceptance Criteria | Frequency |
|---|---|---|---|---|
| Chemical Purity | ≥ 98.0% | HPLC-UV (280 nm) | Peak purity > 99% | Each batch |
| Water Content | ≤ 0.5% | Karl Fischer titration | Single determination | Each batch |
| Heavy Metal Content | ≤ 10 ppm total | ICP-MS | Sum of all metals | Each batch |
| Residual Solvents | ≤ 0.1% each | GC-HS | Individual solvents | Each batch |
| Microbial Limits | ≤ 100 CFU/g | USP microbial methods | Total aerobic count | Each batch |
| pH Value | 2.5 ± 0.5 | pH meter | Average of 3 readings | Each batch |
| Assay (Active Content) | 98.0-102.0% | HPLC quantitative | Mean of 3 injections | Each batch |
| Related Substances | ≤ 0.2% each, ≤ 0.5% total | HPLC-MS/MS | Individual and total | Each batch |
Heavy metal contamination poses significant concerns for pharmaceutical and industrial applications. Inductively coupled plasma mass spectrometry provides sensitive detection of metal contaminants, with specifications typically limiting total heavy metal content to 10 parts per million or less [15]. Lead, mercury, cadmium, and arsenic receive particular attention due to their toxicological significance.
Residual solvent analysis employs gas chromatography with headspace sampling to quantify organic solvents that may remain from the synthesis and purification processes [13]. Individual solvent limits of 0.1 percent ensure that residual organics do not compromise product quality or safety. Common solvents requiring monitoring include methanol, ethanol, acetone, and dichloromethane.
Microbial contamination control is essential for products intended for pharmaceutical or biotechnology applications. Standard microbiological methods based on United States Pharmacopeia protocols establish limits of 100 colony-forming units per gram for total aerobic microbial count [16]. Environmental monitoring during production and appropriate sanitization procedures help maintain these limits.
pH measurement provides important information about product stability and identity. The pH of aqueous solutions should fall within 2.5 ± 0.5 units, reflecting the acidic nature of the tetraacetic acid functional groups [17]. Deviations from this range may indicate incomplete synthesis or degradation during storage.
Assay determination quantifies the active content of the tetraacetic acid derivative using validated high-performance liquid chromatography methods [14]. Specifications typically require 98.0 to 102.0 percent of the theoretical content, ensuring consistent potency across production batches. The assay method must demonstrate appropriate linearity, precision, and accuracy over the specified range.
Related substances analysis identifies and quantifies impurities that may arise from incomplete synthesis, degradation, or contamination. High-performance liquid chromatography coupled with mass spectrometry provides both separation and identification capabilities for unknown impurities [15]. Individual impurity limits of 0.2 percent and total impurity limits of 0.5 percent ensure product quality while allowing for reasonable manufacturing variability.
Diethylenetriaminepentaacetic acid exhibits complex acid-base behavior due to its multiple ionizable groups, consisting of five carboxyl groups and three amine nitrogen atoms. Potentiometric titration studies have revealed that diethylenetriaminepentaacetic acid functions as a heptabasic acid with seven distinct dissociation constants [1].
The comprehensive potentiometric analysis has established the following acid dissociation constants for diethylenetriaminepentaacetic acid: pKa1 = 1.45 ± 0.15, pKa2 = 1.60 ± 0.15, pKa3 = 1.80 ± 0.05, pKa4 = 2.55 ± 0.05, pKa5 = 4.31 ± 0.02, pKa6 = 8.54 ± 0.02, and pKa7 = 10.51 ± 0.01 [1]. These values demonstrate a clear distinction between the carboxyl group dissociations (pKa1-pKa5) and the amine group protonations (pKa6-pKa7).
The first five dissociation constants correspond to the sequential deprotonation of the five carboxylate groups, with the initial four values clustering in the acidic range (pKa1-pKa4: 1.45-2.55), indicating strong acid character for these groups [1]. The fifth carboxyl group shows slightly weaker acidity (pKa5 = 4.31), which can be attributed to electrostatic repulsion effects from the previously deprotonated carboxylate groups [2].
The two higher pKa values (pKa6 = 8.54 and pKa7 = 10.51) are associated with the protonation of the amine nitrogen atoms in the diethylenetriamine backbone [1]. These values fall within the typical range for aliphatic amine groups, with the variation reflecting the different chemical environments of the nitrogen atoms within the molecular structure.
Potentiometric titration methodology employs standardized protocols utilizing calibrated pH electrodes and controlled ionic strength conditions [3] [4]. The technique requires careful control of experimental parameters, including temperature maintenance, atmosphere control to prevent carbonate contamination, and adequate equilibration time at each titration point [4]. Sample concentrations of at least 10⁻⁴ M are typically required to ensure sufficient sensitivity for accurate inflection point detection [4].
The solubility characteristics of diethylenetriaminepentaacetic acid demonstrate pronounced dependence on both solvent polarity and temperature conditions. In aqueous systems, the compound exhibits limited but measurable solubility that increases substantially with temperature elevation.
At ambient temperature (20°C), diethylenetriaminepentaacetic acid displays a water solubility of 5 g/L [5] [6] [7]. This solubility increases significantly with temperature, reaching 13 g/L at 50°C and 48 g/L at 80°C [6]. The temperature-dependent solubility enhancement reflects the endothermic dissolution process and increased molecular motion facilitating solvation.
The compound demonstrates enhanced solubility in alkaline solutions due to deprotonation of the carboxyl groups, which increases the ionic character and hydrogen bonding capacity with water molecules [8] [9]. Similarly, hot water provides improved solvation conditions, with the compound showing good solubility under these conditions [8] [9].
In contrast to its aqueous behavior, diethylenetriaminepentaacetic acid exhibits poor solubility in organic solvents. The compound is completely insoluble in alcohols such as ethanol and in ether systems [10] [8]. This behavior reflects the highly polar nature of the molecule with its multiple carboxyl and amine functional groups, which require polar protic solvents for effective solvation.
Limited solubility is observed in dimethyl sulfoxide (0.01 mg/mL), indicating minimal interaction with this polar aprotic solvent [10]. Methanol shows only slight dissolution capacity, consistent with its intermediate polarity between water and ethanol [11]. The pH of a 1% aqueous solution ranges from 2.1 to 2.5, reflecting the acidic nature of the free carboxyl groups [5] [12].
The solubility profile analysis demonstrates that diethylenetriaminepentaacetic acid requires polar protic environments for effective dissolution, with water-based systems providing optimal solvation conditions. The temperature dependence of aqueous solubility provides important considerations for preparation and handling procedures in various applications.
Thermogravimetric analysis of diethylenetriaminepentaacetic acid reveals complex thermal decomposition behavior characterized by multiple distinct mass loss events occurring across a wide temperature range. The compound demonstrates reasonable thermal stability at moderate temperatures but undergoes systematic degradation at elevated temperatures.
The thermal analysis indicates that diethylenetriaminepentaacetic acid remains stable up to approximately 200°C, beyond which decomposition processes become apparent [13] [14]. The melting point occurs at 219-220°C, though this is accompanied by simultaneous decomposition rather than clean melting [15] [12] [6]. Literature values also report decomposition temperatures around 230°C [5].
Comprehensive thermogravimetric studies on lanthanide complexes of diethylenetriaminepentaacetic acid have provided insights into the thermal decomposition patterns [13] [14]. These investigations employed simultaneous thermogravimetric analysis and differential thermal analysis techniques under controlled atmospheric conditions, revealing multi-step decomposition processes.
The thermal decomposition exhibits endothermic characteristics, as evidenced by differential thermal analysis measurements [13] [14]. The decomposition proceeds through several discrete stages, each corresponding to the elimination of specific molecular fragments or structural reorganization events. Mass loss occurs progressively as temperature increases, with the rate and extent of decomposition being atmosphere-dependent.
Thermogravimetric analysis under different atmospheric conditions (air versus nitrogen) reveals varying decomposition pathways and kinetics [13] [14]. The presence of oxygen facilitates oxidative decomposition processes, while inert atmospheres promote pyrolytic degradation mechanisms. These findings have important implications for storage, handling, and processing conditions.
The thermal stability assessment demonstrates that diethylenetriaminepentaacetic acid can withstand moderate heating but requires careful temperature control to prevent decomposition. The multi-step nature of the thermal degradation process reflects the complex molecular structure with multiple functional groups that decompose at different temperatures.
Kinetic parameters derived from thermogravimetric analysis provide quantitative measures of decomposition rates and activation energies [13] [14]. These parameters are valuable for predicting long-term stability under various storage conditions and for optimizing processing parameters in applications requiring thermal treatment.
The redox behavior of diethylenetriaminepentaacetic acid in complexing environments demonstrates significant variation depending on the metal ion coordination partner and solution conditions. The ligand itself is not inherently redox-active but substantially modifies the electrochemical properties of coordinated metal centers.
Iron complexes of diethylenetriaminepentaacetic acid exhibit particularly notable redox behavior. The ferric complex demonstrates the ability to catalyze Fenton reactions, though with reduced efficiency compared to ferric-ethylenediaminetetraacetic acid complexes [16] [17]. This catalytic activity reflects the accessibility of the iron center for electron transfer processes despite coordination by the multidentate ligand.
The ferrous-diethylenetriaminepentaacetic acid complex shows distinct electrochemical characteristics, with a redox potential of -1.34 V versus calomel electrode [18]. This negative potential indicates strong reducing capability but also corresponds to oxygen sensitivity, as the ferrous form readily undergoes oxidation to the ferric state in aerobic conditions [18].
Europium complexes provide additional insights into the redox-modifying effects of diethylenetriaminepentaacetic acid coordination. The europium(II)-diethylenetriaminepentaacetic acid complex exhibits less stability toward oxidation compared to the aqueous europium(II) ion, as evidenced by the more negative redox potential [18]. This destabilization results from the preferential stabilization of the trivalent oxidation state by the ligand.
Vanadium-diethylenetriaminepentaacetic acid complexes have found application in redox flow battery systems, where they function as reducing electrolytes with potentials around -1.2 V versus silver/silver chloride electrode [19]. The high solubility (>1.3 M) and favorable electrochemical properties make these complexes attractive for energy storage applications.
Cerium(IV)-diethylenetriaminepentaacetic acid complexes demonstrate excellent electrochemical reversibility and high peak potentials in cyclic voltammetry studies [20]. These characteristics, combined with good stability in acidic media, suggest potential applications in redox flow battery technologies where high cell voltages are desirable.
Chromium complexes with diethylenetriaminepentaacetic acid exhibit pH-dependent redox behavior, with the electrochemical properties varying significantly across different pH ranges [21] [22]. The complexation affects both the thermodynamics and kinetics of chromium redox processes, influencing speciation and reactivity.
Irritant